A Technical Guide to the Broad-Spectrum Antiviral Activity of Umifenovir Hydrochloride Monohydrate
A Technical Guide to the Broad-Spectrum Antiviral Activity of Umifenovir Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the broad-spectrum antiviral activity of Umifenovir hydrochloride monohydrate against a range of RNA viruses. It covers the compound's physicochemical properties, mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Physicochemical Properties
Umifenovir hydrochloride monohydrate, also known as Arbidol, is an indole-derivative molecule.[1][2] Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrate;hydrochloride[3][4] |
| Molecular Formula | C22H28BrClN2O4S[3][4] |
| Molecular Weight | 531.9 g/mol [3] |
| CAS Number | 868364-57-2 (HCl hydrate)[3][4] |
| Synonyms | Arbidol hydrochloride monohydrate[3][4] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[5][6] Sparingly soluble in aqueous buffers.[5] |
Mechanism of Action
Umifenovir exhibits a multi-faceted mechanism of action, primarily acting as a viral entry inhibitor.[7] It is considered to have both direct-acting antiviral and host-targeting properties.[8][9]
2.1. Inhibition of Viral Fusion:
The predominant mode of action for Umifenovir is the inhibition of membrane fusion between the viral envelope and the host cell membrane.[10][11] It can intercalate into membrane lipids, preventing the fusion process at both the plasma membrane and the endosomal membrane.[10][11]
For influenza virus, Umifenovir interacts with the hemagglutinin (HA) protein, stabilizing it and preventing the low pH-induced conformational change necessary for fusion.[10][12] A similar mechanism is proposed for its activity against SARS-CoV-2, where it may interact with the spike protein.[13]
2.2. Immunomodulatory Effects:
Umifenovir also demonstrates immunomodulatory properties by inducing the production of interferon and activating macrophages.[11][14] This stimulation of the host's immune response contributes to its broad-spectrum antiviral activity.[14] In the context of Coxsackievirus B4 infection, Umifenovir has been shown to epigenetically target the IL-10 pathway.[9]
Signaling Pathway for Umifenovir's Antiviral Action
Caption: Mechanism of Action of Umifenovir.
Broad-Spectrum Antiviral Activity
Umifenovir has demonstrated efficacy against a wide array of RNA viruses in vitro.[1][8][15] The following tables summarize its activity against various enveloped RNA viruses.
Table 1: In Vitro Antiviral Activity of Umifenovir against Coronaviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| HCoV-229E | Vero E6 | 10.0 ± 0.5 | >100 | >10 | [1] |
| HCoV-OC43 | Vero E6 | 9.0 ± 0.4 | >100 | >10.8 | [1] |
| SARS-CoV | Vero E6 | - | - | - | [1] |
| SARS-CoV-2 | Vero E6 | 15.37 ± 3.6 to 28.0 ± 1.0 | >100 | >3.6-6.5 | [1][16] |
| SARS-CoV-2 | - | 3.537 (IC50) | - | - | [6][17] |
Table 2: In Vitro Antiviral Activity of Umifenovir against Flaviviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Zika Virus | Vero | 10.57 ± 0.74 | 89.72 ± 0.19 | 8.49 | [11] |
| West Nile Virus (Eg101) | Vero | 18.78 ± 0.21 | 89.72 ± 0.19 | 4.78 | [11] |
| West Nile Virus (13-104) | Vero | 19.16 ± 0.29 | 89.72 ± 0.19 | 4.68 | [11] |
| Tick-Borne Encephalitis Virus | Vero | 15.23 ± 0.55 | 89.72 ± 0.19 | 5.89 | [11] |
Table 3: In Vitro Antiviral Activity of Umifenovir against Other RNA Viruses
| Virus | Virus Family | Cell Line | EC50/IC50 (µg/mL) | Reference |
| Influenza A & B | - | - | 3 to 9 | [15] |
| H5N1 Influenza | Orthomyxoviridae | - | 30 (IC50) | [17] |
| Hepatitis C Virus (pseudoparticles) | Flaviviridae | Huh7 | 6 (IC50) | [17] |
| Chikungunya Virus | Togaviridae | Vero | < 10 | [15] |
| Crimean-Congo Hemorrhagic Fever Virus | Nairoviridae | - | 2.8 | [15] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the antiviral activity of Umifenovir.
4.1. Cell Viability (Cytotoxicity) Assay - MTT Assay
This assay determines the concentration of the drug that is toxic to the host cells.
-
Materials: 96-well plates, cell culture medium, Umifenovir stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of Umifenovir in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of Umifenovir. Include a "cell control" with no drug.
-
Incubate the plate for a period that mimics the duration of the antiviral assay (e.g., 72 hours).[16]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of Umifenovir that reduces cell viability by 50%.
-
4.2. Antiviral Activity Assay - Plaque Reduction Assay
This assay quantifies the inhibition of viral replication by measuring the reduction in the formation of viral plaques.
-
Materials: Confluent cell monolayers in 6- or 12-well plates, virus stock, Umifenovir dilutions, overlay medium (e.g., containing agarose (B213101) or methylcellulose), crystal violet staining solution.
-
Procedure:
-
Pre-treat confluent cell monolayers with different concentrations of Umifenovir for a specified time (e.g., 2 hours).[1]
-
Infect the cells with a known amount of virus (multiplicity of infection - MOI).
-
After a viral adsorption period, remove the inoculum and wash the cells.
-
Add an overlay medium containing the respective concentrations of Umifenovir. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubate the plates for several days until plaques are visible.
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well.
-
The 50% effective concentration (EC50) is the concentration of Umifenovir that reduces the number of plaques by 50% compared to the virus control.
-
Experimental Workflow for Antiviral Evaluation
Caption: Workflow for evaluating Umifenovir.
4.3. Quantitative Reverse Transcription PCR (qRT-PCR)
This method is used to quantify the amount of viral RNA in a sample, providing a measure of viral load.
-
Materials: RNA extraction kit, reverse transcriptase, DNA polymerase, primers and probe specific to the target viral RNA, real-time PCR instrument.
-
Procedure:
-
Collect samples (e.g., cell culture supernatant, patient respiratory swabs).
-
Extract total RNA from the samples.
-
Perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).
-
Set up the real-time PCR reaction with the cDNA, specific primers, a fluorescent probe, and DNA polymerase.
-
Run the reaction in a real-time PCR instrument. The instrument measures the fluorescence at each cycle, which is proportional to the amount of amplified DNA.
-
Quantify the viral RNA levels by comparing the amplification cycle threshold (Ct) values to a standard curve.
-
Conclusion
Umifenovir hydrochloride monohydrate is a broad-spectrum antiviral agent with a primary mechanism of action involving the inhibition of viral entry and fusion.[10][11] It also exhibits immunomodulatory effects that contribute to its antiviral activity.[11][14] In vitro studies have demonstrated its efficacy against a wide range of clinically relevant RNA viruses.[1][8][15] While some clinical trials have shown mixed results, particularly for COVID-19, its established safety profile and broad-spectrum activity make it a valuable compound for further research and potential therapeutic development, especially in the context of emerging viral diseases.[2][14][18]
References
- 1. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of umifenovir for coronavirus disease 2019 (COVID‐19): A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Umifenovir hydrochloride monohydrate | C22H28BrClN2O4S | CID 131410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Umifenovir (hydrochloride) | CAS 131707-23-8 | Cayman Chemical | Biomol.com [biomol.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Umifenovir Epigenetically Targets the IL-10 Pathway in Therapy against Coxsackievirus B4 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. europeanreview.org [europeanreview.org]
- 14. uspharmacist.com [uspharmacist.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
- 18. Clinical Evaluation of Umifenovir as a Potential Antiviral Therapy for COVID-19: A Multi-center, Randomized, Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
